2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of “this compound” is carried out in large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity reagents, advanced catalysts, and state-of-the-art equipment to ensure consistent production quality. The methods used in industrial production are designed to be scalable and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
The compound “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Properties
IUPAC Name |
2-amino-6-(4-methylphenyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGZLMWILMFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.